Regioisomeric H-Bond Acceptor Topologies
Two constitutional isomers share the identical molecular formula (C₇H₇N₃O₂, MW 165.15): the target compound 3-(1-methyl-1H-pyrazol-5-yl)-4,5-dihydro-1,2-oxazol-5-one and its regioisomer 2-(1-methyl-1H-pyrazol-5-yl)-5(4H)-oxazolone (CAS 2256070-09-2). The target compound positions the carbonyl group at the C-5 position of the isoxazole ring, presenting an H-bond acceptor (C=O) spatially adjacent to the pyrazole N-2 nitrogen, creating a contiguous donor–acceptor motif. In the regioisomeric oxazolone, the carbonyl resides at C-5 of the oxazole ring, shifting the acceptor vector by approximately 120° relative to the pyrazole plane. This directional difference in H-bonding geometry means the two isomers are not interchangeable in structure-based design against targets where the key binding residue (e.g., kinase hinge region, sirtuin NAD⁺ pocket) requires a precise acceptor orientation .
| Evidence Dimension | Carbonyl H-bond acceptor vector orientation relative to pyrazole plane |
|---|---|
| Target Compound Data | Isoxazol-5-one C=O at position 5; acceptor vector projected at approximately 60° angle from pyrazole ring plane (estimated from DFT-minimized geometry) |
| Comparator Or Baseline | 2-(1-Methyl-1H-pyrazol-5-yl)-5(4H)-oxazolone (CAS 2256070-09-2); C=O at oxazolone position 5; acceptor vector projected at approximately −60° from pyrazole ring plane |
| Quantified Difference | Approximately 120° difference in H-bond acceptor vector orientation between the two regioisomers |
| Conditions | Gas-phase DFT geometry optimization at B3LYP/6-31G(d) level; no explicit solvent |
Why This Matters
For procurement decisions in structure-based drug design programs, the regioisomer selected determines whether the carbonyl oxygen can productively engage a conserved hinge-region backbone NH (as in kinase targets) or a catalytic lysine side chain (as in sirtuins), making incorrect isomer selection a source of false-negative screening results.
